molecular formula C22H21ClN4O3 B11275594 N-(5-chloro-2-methoxyphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B11275594
M. Wt: 424.9 g/mol
InChI Key: KTVYCLBAOYCTBA-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, an oxadiazole ring, and an indole moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C22H21ClN4O3/c1-13(2)21-25-26-22(30-21)18-10-14-6-4-5-7-17(14)27(18)12-20(28)24-16-11-15(23)8-9-19(16)29-3/h4-11,13H,12H2,1-3H3,(H,24,28)

InChI Key

KTVYCLBAOYCTBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final step involves coupling the synthesized oxadiazole and indole intermediates with the chlorinated methoxyphenyl acetamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(5-CHLORO-2-METHOXYPHENYL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activities, such as anti-tumor and anti-inflammatory effects, make it a candidate for drug development.

    Medicine: It may be explored for therapeutic applications due to its unique structure and biological activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit specific kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to N-(5-CHLORO-2-METHOXYPHENYL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE include:

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